N-(4-Nitrophenyl)pyridine-2-carbothioamide
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Overview
Description
N-(4-Nitrophenyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that combines a nitrophenyl group and a pyridine carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)pyridine-2-carbothioamide typically involves the reaction of 4-nitroaniline with pyridine-2-carbothioic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitrophenyl group can participate in electron transfer processes, while the pyridine carbothioamide moiety can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)thiourea
- N-(4-Nitrophenyl)pyridine-2-carboxamide
- N-(4-Nitrophenyl)pyridine-2-thiocarboxamide
Uniqueness
N-(4-Nitrophenyl)pyridine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61349-97-1 |
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Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C12H9N3O2S/c16-15(17)10-6-4-9(5-7-10)14-12(18)11-3-1-2-8-13-11/h1-8H,(H,14,18) |
InChI Key |
ZHBXXNOQGKJBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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